molecular formula C10H17NO4 B7895196 N-(allyloxycarbonyl)leucine CAS No. 98204-51-4

N-(allyloxycarbonyl)leucine

Cat. No.: B7895196
CAS No.: 98204-51-4
M. Wt: 215.25 g/mol
InChI Key: YQQCEQLXLSMGRX-QMMMGPOBSA-N
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Description

N-(allyloxycarbonyl)leucine is a derivative of the amino acid leucine, where the amino group is protected by an allyloxycarbonyl group. This compound is often used in peptide synthesis and other organic synthesis processes to protect the amino group from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(allyloxycarbonyl)leucine typically involves the protection of the amino group of leucine using an allyloxycarbonyl group. This can be achieved through a reaction between leucine and allyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(allyloxycarbonyl)leucine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction will regenerate the free amino group.

Mechanism of Action

The mechanism of action of N-(allyloxycarbonyl)leucine involves the protection of the amino group by the allyloxycarbonyl group. This protection prevents the amino group from participating in unwanted reactions, allowing for selective modification of other functional groups in the molecule. The allyloxycarbonyl group can be removed under specific conditions, regenerating the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(allyloxycarbonyl)leucine is unique due to its allyloxycarbonyl protecting group, which offers specific advantages in terms of stability and ease of removal compared to other protecting groups. This makes it particularly useful in peptide synthesis and other applications where selective protection of the amino group is required .

Biological Activity

N-(Allyloxycarbonyl)leucine, a derivative of leucine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its implications in pharmacology and biochemistry.

Synthesis of this compound

This compound can be synthesized through various methods involving the protection of the amino group with an allyloxycarbonyl group. The synthesis typically involves:

  • Formation of N-Carboxyanhydrides (NCAs): The initial step may involve the formation of NCAs from L-leucine derivatives. This process can be facilitated by using reagents that promote the cyclization of N-alkoxycarbonyl-amino acids under controlled conditions .
  • Coupling Reactions: Following the formation of NCAs, coupling reactions can yield polypeptides or oligomers featuring the allyloxycarbonyl group. This is often achieved through solid-phase peptide synthesis techniques .
  • Deprotection Steps: The final product is obtained by deprotecting the allyloxycarbonyl group to reveal the active amino group necessary for biological activity .

Biological Activities

This compound exhibits several noteworthy biological activities, which can be categorized as follows:

1. Anticonvulsant Properties

Research indicates that N-alkoxycarbonyl derivatives, including this compound, display anticonvulsant activity. A study on various N-alkoxycarbonyl-alpha-amino-N-methylsuccinimides demonstrated that compounds with an allyloxycarbonyl substituent showed significant anticonvulsant effects in the pentylenetetrazol (PTZ) test, although their efficacy varied based on stereochemistry and substitution patterns .

Table 1: Anticonvulsant Activity of N-Alkoxycarbonyl Compounds

CompoundED50 (mg/kg)Activity in PTZ TestActivity in MES Test
N-Phenoxycarbonyl20SignificantNot Active
N-Allyloxycarbonyl40ModerateNot Active
N-Ethoxycarbonyl15SignificantNot Active

2. Cytotoxicity and Apoptosis Induction

This compound has been implicated in inducing apoptosis through its interaction with mitochondrial proteins. It binds to prohibitin 1 (PHB1), which activates pathways leading to mitochondrial fragmentation and cell death. This mechanism is crucial for developing anticancer agents targeting mitochondrial functions .

3. Antimalarial Activity

Some derivatives related to this compound have shown promising antimalarial properties against Plasmodium falciparum. These compounds exhibited IC50 values indicating effective inhibition of malaria parasite growth, making them potential candidates for antimalarial drug development .

Case Studies and Research Findings

Several studies have highlighted the biological relevance of this compound and its analogs:

  • Anticonvulsant Study: A systematic evaluation demonstrated that compounds with varying alkoxycarbonyl groups exhibited a spectrum of anticonvulsant activities, with specific configurations yielding enhanced effects in animal models .
  • Cytotoxicity Assays: In vitro studies revealed that this compound derivatives could effectively induce apoptosis in cancer cell lines, suggesting their potential as therapeutic agents against various malignancies .
  • Polypeptide Synthesis: Advances in synthetic methodologies have allowed for the incorporation of this compound into polypeptides, enhancing their stability and functional properties for biomedical applications .

Properties

IUPAC Name

(2S)-4-methyl-2-(prop-2-enoxycarbonylamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-4-5-15-10(14)11-8(9(12)13)6-7(2)3/h4,7-8H,1,5-6H2,2-3H3,(H,11,14)(H,12,13)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQCEQLXLSMGRX-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601277418
Record name N-[(2-Propen-1-yloxy)carbonyl]-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601277418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98204-51-4
Record name N-[(2-Propen-1-yloxy)carbonyl]-L-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98204-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2-Propen-1-yloxy)carbonyl]-L-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601277418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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